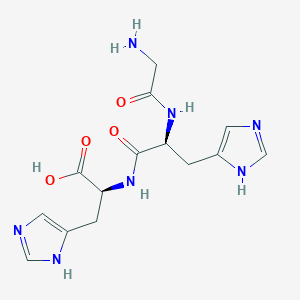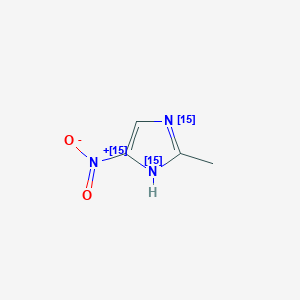
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is notable for its nitro group at position 5 and a methyl group at position 2. Imidazole derivatives, including this compound, are widely studied due to their significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 typically involves the nitration of 2-methylimidazole. One common method includes the use of a mixture of nitric acid and sulfuric acid. The reaction is carried out by adding nitric acid, urea, and ammonium sulfate to 2-methylimidazole, followed by the gradual addition of concentrated sulfuric acid. The reaction mixture is then cooled, and the pH is adjusted using sodium hydroxide. The product is obtained after washing and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition helps in achieving consistent results .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Reduction: 2-Methyl-5-amino-1H-imidazole.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its use in developing new drugs, particularly for treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and pathways within microbial cells, making it effective against certain pathogens .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used for treating infections caused by anaerobic bacteria and protozoa.
Tinidazole: Another nitroimidazole with similar applications but different pharmacokinetic properties.
Secnidazole: A second-generation nitroimidazole with improved oral absorption and longer half-life
Uniqueness
2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H5N3O2 |
|---|---|
Molecular Weight |
130.08 g/mol |
IUPAC Name |
2-methyl-5-[oxido(oxo)(15N)(15N)azaniumyl]-(1,3-15N2)1H-imidazole |
InChI |
InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)/i5+1,6+1,7+1 |
InChI Key |
FFYTTYVSDVWNMY-SVFBATFISA-N |
Isomeric SMILES |
CC1=[15N]C=C([15NH]1)[15N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


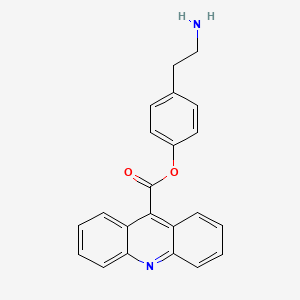

![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)


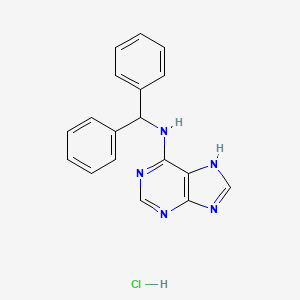
![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)
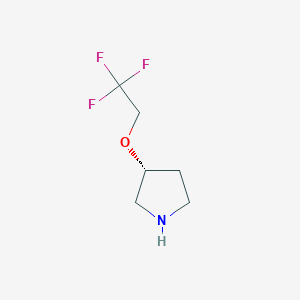


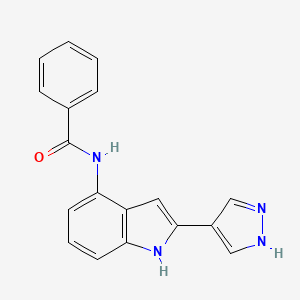
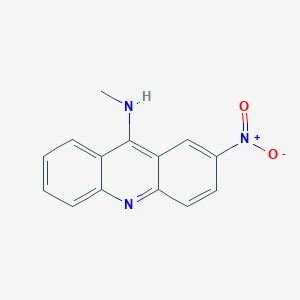
![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
